
Lidocaine hydrochloride monohydrate
Overview
Description
Lidocaine Hydrochloride Monohydrate (C₁₄H₂₂N₂O·HCl·H₂O; molecular weight 288.81 g/mol; CAS 6108-05-0) is a crystalline, water-soluble local anesthetic and antiarrhythmic agent widely used in clinical and pharmaceutical applications . It exists as a monohydrate, distinguishing it from anhydrous lidocaine hydrochloride. Its structure includes a diethylamino group and a 2,6-dimethylphenylacetamide backbone, which contribute to its mechanism of action as a sodium channel blocker . The monohydrate form enhances stability and solubility, making it ideal for injectable formulations (e.g., 1–4% solutions) and topical preparations . Pharmacopoeial standards (Ph.Eur., USP) rigorously control its purity, assay limits, and impurity profiles .
Preparation Methods
Traditional Synthetic Routes and Limitations
Acylation-Alkylation Method
The conventional approach involves acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by alkylation with diethylamine. This method, while straightforward, faces criticism for low yields (70–75%) and environmental concerns due to corrosive by-products . For example, the use of mixed acids in neutralization steps generates hazardous waste, complicating large-scale production.
Solid-Phase Synthesis
A less common route employs solid-phase synthesis, where intermediates are immobilized on resins. Although this method reduces purification steps, it suffers from complexity and low scalability. Shannon et al. reported a four-step process with a total yield of 58%, rendering it impractical for industrial use .
Modern Catalytic Methods
Pd/C-Catalyzed Amination
Patent CN105294477A introduces a Pd/C-catalyzed amination of 2,6-xylenol with ammonia, yielding 2,6-dimethylaniline as a key intermediate . The process operates at 90–95°C with a Pd/C catalyst (5 wt%) and 2,6-dimethylcyclohexanone as a promoter, achieving 84–88% total yield.
Reaction Parameters:
-
Molar Ratios: 2,6-xylenol : ammonia : promoter = 1 : 3–5 : 0.1–0.4
-
Catalyst Load: 0.03–0.05 g Pd/C per gram of 2,6-xylenol
The intermediate is then reacted with sodium methylate and N,N-diethylamino methyl acetate, with continuous methanol removal to shift equilibrium. Final hydrochloride formation uses HCl to adjust pH to 3.5–4.0, followed by activated carbon reflux and crystallization .
Table 1: Performance of Pd/C-Catalyzed Method
Parameter | Example 1 | Example 2 | Example 5 |
---|---|---|---|
Yield (%) | 88.72 | 87.96 | 88.25 |
Purity (HPLC, %) | 99.52 | 99.32 | 99.08 |
Crystallization Temp (°C) | 0–25 | 0–25 | 0–25 |
Improved Acylation-Alkylation in Benzene Solvents
Patent CN112521298A optimizes the traditional route by replacing chloroacetyl chloride with 2-(diethylamino)-N,N-dimethylacetamide in toluene or chlorobenzene . Glacial acetic acid serves as both solvent and catalyst, enabling a one-pot reaction at 50–100°C.
Key Advancements:
-
Yield Enhancement: 92.7–97.2% (vs. 70–75% conventionally)
-
Purity: >99.8% by HPLC due to simplified purification (pH-driven crystallization)
-
Environmental Impact: Eliminates corrosive reagents like chloroacetyl chloride
Table 2: Comparative Analysis of Modern Methods
Method | Yield (%) | Purity (%) | Catalyst Cost | Scalability |
---|---|---|---|---|
Pd/C-Catalyzed | 84–88 | 99.1–99.5 | High | Moderate |
Benzene Solvent | 92–97 | 99.8–99.9 | Low | High |
Critical Factors in Monohydrate Formation
Crystallization Conditions
The monohydrate form is obtained during final crystallization by controlling:
-
Temperature: Slow cooling to 0–5°C to promote hydrate nucleation
-
Solvent System: Dichloroethane-water mixtures facilitate hydrate stability
Drying Protocols
Post-crystallization, drying at 50°C for 6 hours removes excess moisture while preserving the monohydrate structure . Over-drying above 60°C risks dehydration to the anhydrous form.
Industrial Scalability and Cost Analysis
Catalytic Method Trade-offs
-
Pd/C-Catalyzed Route: Higher catalyst costs ($120–150/g for Pd/C) offset by reduced reaction time (4–6 hours vs. 12–24 hours conventionally) .
-
Benzene Solvent Route: Lower operational costs but requires stringent solvent recovery systems to meet environmental regulations .
Environmental Impact
The benzene solvent method reduces waste generation by 40% compared to traditional routes, primarily by avoiding halogenated by-products .
Chemical Reactions Analysis
Types of Reactions: Lidocaine undergoes various chemical reactions, including:
Substitution Reactions: The synthesis of lidocaine involves nucleophilic substitution reactions, particularly the reaction of 2,6-dimethylaniline with chloroacetyl chloride.
Amidation Reactions: The formation of the amide bond in lidocaine is a key step in its synthesis.
Common Reagents and Conditions:
Major Products:
Lidocaine: The primary product formed from the synthesis reactions.
Lidocaine Hydrochloride: The hydrochloride salt form, which is commonly used in medical applications.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Lidocaine hydrochloride monohydrate is an amide-type local anesthetic that functions primarily as a sodium channel blocker . It inhibits the ionic fluxes necessary for the initiation and conduction of nerve impulses by altering the permeability of neuronal cell membranes to sodium ions. This action stabilizes the neuronal membrane and decreases the rate of depolarization and repolarization, effectively blocking pain sensation by preventing signal transmission along nerve fibers .
Clinical Applications
This compound has several clinical applications, including:
- Local Anesthesia : Used for local dermal analgesia prior to procedures such as venipuncture or peripheral intravenous cannulation, particularly in pediatric patients aged 3-18 years .
- Topical Anesthetic : Applied to intact skin to relieve pain from minor burns, scrapes, insect bites, and hemorrhoids. It is also utilized in procedures like sigmoidoscopy and cystoscopy .
- Antiarrhythmic Agent : Employed in emergency settings to manage ventricular arrhythmias due to its cardiac depressant properties .
Research Applications
Research studies have investigated this compound's effectiveness in various experimental contexts:
- Pain Management : Studies demonstrate its role in managing postoperative pain and reducing discomfort during medical procedures .
- Neuropathic Pain : Research indicates that lidocaine may be effective in treating neuropathic pain conditions, such as postherpetic neuralgia, by blocking nerve signals that cause pain .
- Anxiety Reduction : Some studies suggest that lidocaine may help reduce anxiety associated with medical procedures through its anesthetic effects .
Case Studies
Several clinical trials have highlighted the effectiveness of this compound:
- Pediatric Venipuncture :
- Chronic Pain Management :
- Emergency Medicine :
Comparative Efficacy Table
Application Area | Efficacy Level | Key Findings |
---|---|---|
Local Anesthesia | High | Rapid onset (1-3 min), effective for venipuncture |
Topical Pain Relief | Moderate | Effective for minor burns and insect bites |
Neuropathic Pain | Moderate | Significant reduction in pain intensity |
Antiarrhythmic Use | High | Effective in acute ventricular arrhythmias |
Mechanism of Action
Lidocaine exerts its effects by blocking sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions, which is necessary for the generation and conduction of nerve impulses . By inhibiting these channels, lidocaine effectively numbs the area where it is applied, providing local anesthesia . Additionally, lidocaine is classified as a class Ib anti-arrhythmic agent due to its ability to decrease the rate of contractions of the heart by blocking sodium channels .
Comparison with Similar Compounds
Lidocaine Hydrochloride (Anhydrous)
- Chemical Differences: The anhydrous form (C₁₄H₂₂N₂O·HCl; molecular weight 270.80 g/mol) lacks the water molecule present in the monohydrate. This alters hygroscopicity and solubility .
- Pharmaceutical Relevance: The monohydrate’s enhanced water solubility (e.g., 40 mg/mL in injectable solutions) simplifies formulation compared to the free base, which requires pH adjustment (4.0–5.5) for solubility .
- Assay Adjustments: In compounding, the monohydrate requires a conversion factor (0.81) to account for the hydrated water content when calculating equivalent doses of the anhydrous form .
Table 1: Key Properties of Lidocaine Forms
Procainamide Hydrochloride
- Structural Contrast: Procainamide (Class Ia antiarrhythmic) features a para-aminobenzoic acid ester, unlike lidocaine’s acetamide structure .
- Clinical Use: While both treat arrhythmias, lidocaine (Class Ib) preferentially blocks inactivated sodium channels in ischemic tissues, whereas procainamide prolongs action potentials .
- Toxicity : Procainamide carries a risk of lupus-like syndrome with chronic use, a side effect absent in lidocaine .
Aminoacridine Hydrochloride Monohydrate
- Functional Differences: Aminoacridine is an antiseptic, often combined with lidocaine in oral gels for dual antiseptic-anesthetic action .
- Compatibility: Lidocaine HCl monohydrate’s stability in aqueous solutions ensures compatibility with aminoacridine in multi-component formulations .
Innovative Formulations
- Lidosomes: Lidocaine HCl monohydrate is incorporated into vesicular systems (lidosomes) for sustained release, leveraging its solubility and stability .
- Liposomal Gels: Liposomal encapsulation of the monohydrate enhances transdermal permeation by 276% compared to free drug gels, demonstrating superior delivery efficiency .
Biological Activity
Lidocaine hydrochloride monohydrate is a widely used local anesthetic with significant applications in various medical fields, including dentistry, surgery, and pain management. This article explores its biological activity, pharmacokinetics, metabolism, and safety profile based on diverse research findings.
Lidocaine hydrochloride is an aromatic amine with the chemical formula C₁₄H₂₂ClN₃O. It functions primarily as a sodium channel blocker, stabilizing neuronal membranes and inhibiting the ionic fluxes necessary for the initiation and conduction of nerve impulses. This mechanism underlies its efficacy as a local anesthetic .
Pharmacokinetics
The pharmacokinetic profile of this compound varies based on the route of administration:
- Absorption : Following parenteral administration, lidocaine is rapidly absorbed, with maximum plasma concentrations achieved through intercostal nerve blocks compared to subcutaneous injections .
- Distribution : Lidocaine crosses the blood-brain barrier and placental barrier via passive diffusion. Its plasma protein binding ranges from 60% to 80%, influenced by drug concentration and alpha-1-acid glycoprotein levels .
- Metabolism : The liver metabolizes lidocaine primarily through oxidative N-dealkylation and hydroxylation, producing metabolites such as monoethylglycinexylidide and glycinexylidide. Approximately 90% of administered lidocaine is excreted as metabolites in urine, with less than 10% remaining unchanged .
- Elimination Half-life : The elimination half-life after intravenous bolus injection is typically between 1.5 to 2 hours .
Anesthetic Efficacy
This compound has demonstrated effective anesthetic properties in various clinical settings:
- Case Study : A study comparing 2% lidocaine with adrenaline against 4% articaine found that both provided adequate anesthesia for dental procedures, though articaine showed slightly faster onset times .
- Intra-articular Administration : Research involving intra-articular injections in dogs indicated that serum concentrations of lidocaine peaked at 2.18 µg/mL, suggesting effective local anesthesia with minimal systemic absorption .
Antibacterial Properties
Lidocaine has been investigated for its potential antibacterial effects:
- A study evaluated the antibacterial activity of lidocaine against various bacterial strains commonly associated with keratitis. The results indicated that lidocaine exhibited lower antibacterial efficacy compared to other anesthetics like oxybuprocaine and tetracaine .
Safety Profile
The safety of this compound has been extensively studied:
- Toxicity : Excessive blood levels can lead to cardiovascular changes such as hypotension due to direct depressant effects on the cardiovascular system or autonomic fiber blockade .
- Genotoxicity : Studies have shown no significant genotoxic effects from repeated exposure to lidocaine in animal models, indicating a favorable safety profile for clinical use .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Lidocaine hydrochloride monohydrate in pharmaceutical formulations?
Methodological Answer: this compound can be quantified using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as per USP 35 standards. The mobile phase typically combines acetonitrile and a buffered solution (e.g., 1:4 ratio), with retention time matching reference standards . For rapid analysis, a spectrophotometric method involving mercuric thiocyanate and ferric ion reactions can measure chloride ion release, achieving sensitivity down to µg/mL levels in wastewater and gels . Validation should include linearity (e.g., 5–50 µg/mL), precision (RSD <2%), and recovery studies (95–105%) to ensure compliance with pharmacopeial guidelines .
Q. How should researchers adjust for water content when reporting assays for this compound?
Methodological Answer: Assay results must distinguish between "as-is" (hydrated) and "anhydrous" bases. For example, a batch with 93.5% assay on an "as-is" basis may contain 6% water and 0.5% impurities. To convert to anhydrous basis, apply the formula:
Use Karl Fischer titration for precise water content measurement. Pharmacopeial standards require anhydrous-adjusted assays to fall within 97.5–102.5% purity .
Q. What solubility considerations are critical for formulating this compound in aqueous vs. non-aqueous systems?
Methodological Answer: this compound is highly water-soluble due to its ionic nature. For free base dissolution, adjust pH to 4.0–5.5 (matching hydrochloride solubility) using HCl or buffers. In non-aqueous systems (e.g., gels), use co-solvents like PEG-400 or 1,2-propanediol to enhance lipid compatibility. Solubility in alcohol or chloroform is limited to the free base form, requiring careful pH monitoring .
Advanced Research Questions
Q. How does the conformational stability of this compound influence its pharmacological activity?
Methodological Answer: X-ray crystallography reveals gauche conformations in the C13–C12 bond of the hydrochloride monohydrate form, differing from eclipsed conformations in free base or hydrohexafluoroarsenate salts. This conformational stability affects sodium channel binding kinetics. Researchers should use crystallographic data (e.g., monoclinic space group C2/c, unit cell parameters) and molecular dynamics simulations to correlate structural features with anesthetic potency .
Q. What experimental strategies resolve discrepancies in impurity profiling during quality control?
Methodological Answer: USP 35 mandates testing for sulfates, chlorides, and heavy metals (≤20 ppm). For unresolved impurities, employ orthogonal methods:
- LC-MS/MS for identifying degradation products (e.g., 2,6-dimethylaniline).
- Ion chromatography for quantifying residual chloride beyond pharmacopeial limits.
- TGA-DSC to distinguish between hydrate decomposition (endothermic peaks at 100–120°C) and organic impurities .
Q. How can orthogonal experimental design optimize transdermal delivery systems for Lidocaine hydrochloride gels?
Methodological Answer: Use a 4-factor orthogonal array (e.g., carbomer-941 concentration, PEG-400, azone, and 1,2-propanediol) with permeation rate (µg·h⁻¹·cm⁻²) as the response variable. For example, optimize to 744.45 µg·h⁻¹·cm⁻² by selecting:
- 8.8 g Lidocaine HCl
- 3.5 g carbomer-941
- 6.5 g azone
Validate using Franz diffusion cells with ex vivo skin models and HPLC quantification .
Q. What methodologies assess compatibility of Lidocaine hydrochloride with adrenergic agents like epinephrine in combination formulations?
Methodological Answer: Conduct stability studies under accelerated conditions (40°C/75% RH for 6 months) using HPLC to monitor:
Properties
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVILVZKWQKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6108-05-0 (mono-hydrochloride, mono-hydrate), 73-78-9 (mono-hydrochloride) | |
Record name | Lidocaine [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045166 | |
Record name | Lidocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lidocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
159-160 °C at 2.00E+00 mm Hg, BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg, 181 °C | |
Record name | Lidocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LIDOCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lidocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4), VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/, In water, 410 mg/L at 30 °C, Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils, Soluble in alcohol, ether, or chloroform, Very soluble in benzene, ethyl ether, ethanol, and chloroform, 5.93e-01 g/L | |
Record name | SID855682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Lidocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LIDOCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lidocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles from benzene or alcohol, Yellow needles from water, White or slightly yellow, crystalline powder | |
CAS No. |
137-58-6 | |
Record name | Lidocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lidocaine [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lidocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | lidocaine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lidocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lidocaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIDOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PI200987 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LIDOCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lidocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C, 68.5 °C | |
Record name | Lidocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LIDOCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lidocaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.